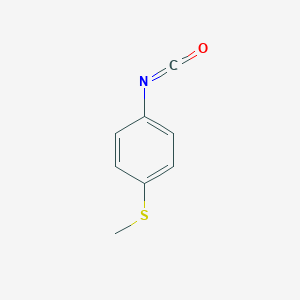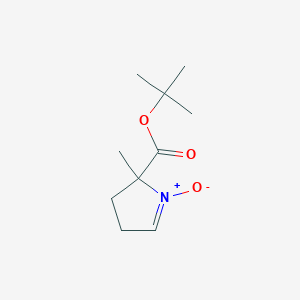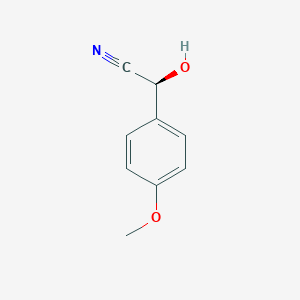
(S)-(4-Methoxyphenyl)hydroxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-Methoxyphenyl)hydroxyacetonitrile, also known as (S)-MPHCN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a chiral building block that can be used for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-MPHCN is not fully understood. However, it is believed to act as a chiral building block that can be incorporated into various drugs and agrochemicals. The chiral nature of (S)-MPHCN allows for the production of single enantiomer drugs, which can have higher efficacy and fewer side effects than racemic mixtures.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (S)-MPHCN. However, studies have shown that it can be used as a chiral building block in the synthesis of various drugs and agrochemicals. The use of (S)-MPHCN in drug synthesis can result in single enantiomer drugs, which can have higher efficacy and fewer side effects than racemic mixtures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-MPHCN in lab experiments include its high yield synthesis method, its versatility as a chiral building block, and its potential applications in various scientific research areas. However, the limitations of using (S)-MPHCN in lab experiments include its limited information on biochemical and physiological effects and its potential toxicity.
Orientations Futures
There are several future directions for the scientific research of (S)-MPHCN. These include:
1. Further studies on the biochemical and physiological effects of (S)-MPHCN.
2. Development of new synthesis methods for (S)-MPHCN to improve its yield and purity.
3. Exploration of new scientific research areas where (S)-MPHCN can be used as a chiral building block.
4. Investigation of the potential toxicity of (S)-MPHCN and its derivatives.
5. Development of new drugs and agrochemicals using (S)-MPHCN as a chiral building block.
Conclusion:
(S)-(4-Methoxyphenyl)hydroxyacetonitrile is a chiral building block that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of (S)-MPHCN has been optimized to produce it in large quantities, making it readily available for scientific research. It has potential applications in the synthesis of various pharmaceuticals and agrochemicals. The future directions for scientific research of (S)-MPHCN include further studies on its biochemical and physiological effects, development of new synthesis methods, exploration of new scientific research areas, investigation of its potential toxicity, and development of new drugs and agrochemicals.
Méthodes De Synthèse
The synthesis of (S)-MPHCN involves the reaction of 4-methoxybenzyl cyanide with ethyl chloroacetate in the presence of a chiral catalyst. The reaction produces (S)-MPHCN as a single enantiomer with a high yield. The synthesis method has been optimized to produce (S)-MPHCN in large quantities, making it readily available for scientific research.
Applications De Recherche Scientifique
(S)-MPHCN has been used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It is a versatile chiral building block that can be used in the synthesis of various drugs, such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides.
Propriétés
Numéro CAS |
139406-83-0 |
|---|---|
Nom du produit |
(S)-(4-Methoxyphenyl)hydroxyacetonitrile |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
Clé InChI |
WLDAAMXETLHTER-SECBINFHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H](C#N)O |
SMILES |
COC1=CC=C(C=C1)C(C#N)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C#N)O |
Synonymes |
(S)-(+)-4-METHOXY-MANDELONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
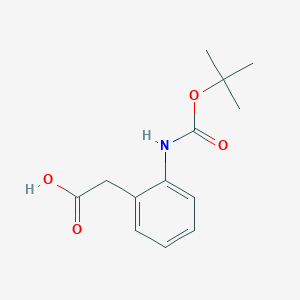
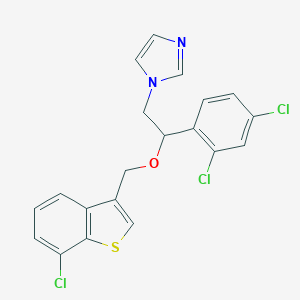
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
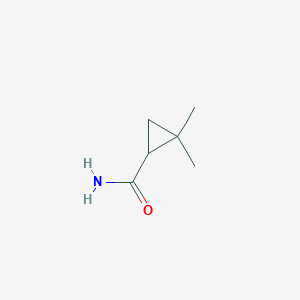
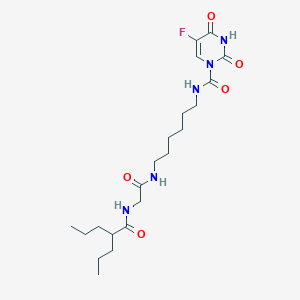
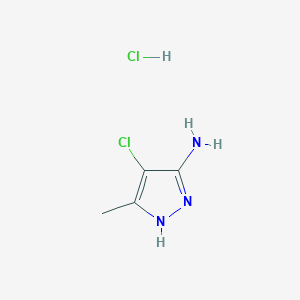
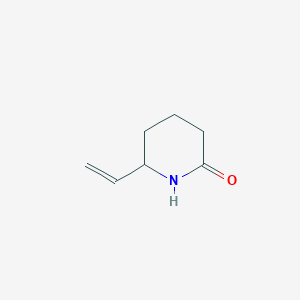
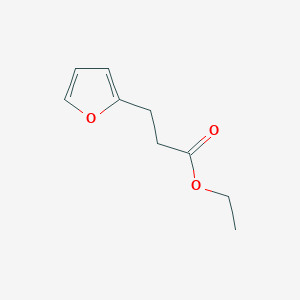
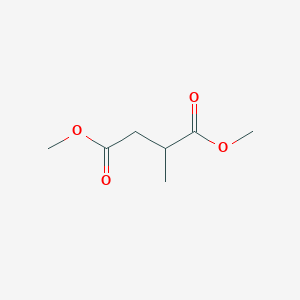
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
